tert-Butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
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Overview
Description
The compound “tert-Butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate” belongs to the class of pyrrolopyrimidines. Pyrrolopyrimidines are a group of compounds that have been studied for their potential antiviral and anticancer properties. They are known to interact with various biological targets and have been used in the design of small molecules against flaviviruses .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds have been synthesized and studied. For instance, a series of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives were designed, synthesized, and investigated for inhibition on both CDK kinase activity and cellular proliferation of pancreatic cancer .
Scientific Research Applications
Zinchenko et al. (2018) explored the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with methyl- and tert-butylglycinate, leading to the synthesis of derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. These compounds have potential as biologically active substances (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).
Çolak et al. (2021) synthesized 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, starting from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur. This research provides insights into the molecular and crystal structure of these compounds (Çolak, Karayel, Buldurun, & Turan, 2021).
Zhang et al. (2022) investigated tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate as an intermediate in synthesizing a target mTOR targeted PROTAC molecule. The synthesis used palladium-catalyzed Suzuki reaction, and the structure was confirmed by various spectroscopic methods (Zhang, Huang, Cao, Gong, Gan, & Mao, 2022).
Altenbach et al. (2008) conducted a study on 2-aminopyrimidines as ligands of the histamine H4 receptor, leading to the discovery of compounds with potent in vitro and in vivo anti-inflammatory and antinociceptive activities. This study highlights the therapeutic potential of H4R antagonists in pain management (Altenbach, Adair, Bettencourt, Black, Fix-Stenzel, Gopalakrishnan, Hsieh, Liu, Marsh, McPherson, Milicic, Miller, Vortherms, Warrior, Wetter, Wishart, Witte, Honore, Esbenshade, Hancock, Brioni, & Cowart, 2008).
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Similar compounds have shown to inhibit cdk2, leading to significant alterations in cell cycle progression . This inhibition could potentially result in apoptosis induction within cells .
Biochemical Pathways
The inhibition of cdk2 can affect the cell cycle progression, which is a fundamental process in cellular replication and division .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines .
Biochemical Analysis
Biochemical Properties
Similar compounds have shown to inhibit CDK2, a protein kinase that plays a crucial role in cell cycle regulation . This suggests that “tert-Butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate” might interact with enzymes and proteins involved in cell cycle regulation.
Cellular Effects
Similar compounds have shown cytotoxic activities against various cell lines . This suggests that “this compound” might influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Similar compounds have been found to inhibit CDK2 , suggesting that this compound might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Similar compounds have shown to undergo transformations when heated under specific conditions , suggesting that this compound might also exhibit changes over time in terms of stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
Similar compounds have shown antitumor effects in rat models , suggesting that this compound might also exhibit dosage-dependent effects in animal models.
Metabolic Pathways
Similar compounds have been found to inhibit enzymes involved in metabolic pathways , suggesting that this compound might also interact with enzymes or cofactors in metabolic pathways.
Transport and Distribution
Similar compounds have shown a high degree of lipophilicity , suggesting that this compound might also be easily transported and distributed within cells and tissues.
Subcellular Localization
Its lipophilic nature might influence its subcellular localization and potentially direct it to specific compartments or organelles.
Properties
IUPAC Name |
tert-butyl 2-amino-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-11(2,3)17-10(16)15-5-7-4-13-9(12)14-8(7)6-15/h4H,5-6H2,1-3H3,(H2,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCGFCEXVKKHXQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CN=C(N=C2C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676656 |
Source
|
Record name | tert-Butyl 2-amino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105187-42-5 |
Source
|
Record name | tert-Butyl 2-amino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30676656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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